

An In-depth Technical Guide to the Cellular Pathways Modulated by Feniralstat

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein.[1] Initially investigated for its therapeutic potential in hereditary angioedema (HAE), Feniralstat's mechanism of action centers on the modulation of the kallikrein-kinin system (KKS), a critical pathway in inflammation and vascular permeability. This technical guide provides a comprehensive overview of the cellular pathways affected by Feniralstat, supported by available preclinical and clinical data. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this area.

Introduction

Feniralstat, a pyrazole derivative, was developed by KalVista Pharmaceuticals as an oral prophylactic treatment for HAE.[1][2] HAE is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This deficiency leads to dysregulated activation of the KKS and subsequent overproduction of bradykinin, the primary mediator of increased vascular permeability and swelling in HAE. **Feniralstat** directly targets plasma kallikrein, a key enzyme in the KKS, to reduce bradykinin production.[3]

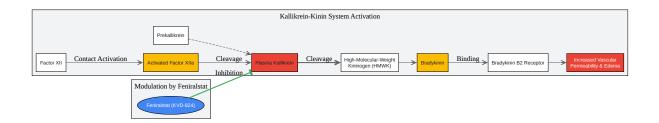


Mechanism of Action: Inhibition of the Kallikrein-Kinin System

The primary cellular pathway modulated by **Feniralstat** is the kallikrein-kinin system. Under physiological conditions, the KKS is a tightly regulated cascade involved in inflammation, blood pressure control, and coagulation. In HAE, the lack of C1-INH regulation leads to excessive plasma kallikrein activity.

Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[4] Bradykinin then binds to its B2 receptor on endothelial cells, triggering a signaling cascade that results in vasodilation and increased vascular permeability, leading to the characteristic swelling of HAE attacks.

Feniralstat, as a potent inhibitor of plasma kallikrein, directly blocks the cleavage of HMWK, thereby preventing the excessive generation of bradykinin and mitigating the downstream effects on vascular permeability.



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Diagram 1: Mechanism of Action of **Feniralstat** in the Kallikrein-Kinin System.

Quantitative Data



The following tables summarize the available quantitative data for **Feniralstat**.

Table 1: In Vitro Potency and Selectivity of Feniralstat

Target	Parameter	Value	Reference
Human Plasma Kallikrein (pKal)	IC50	6.7 nM	[1]
Dextran Sulfate Stimulated HK Cleavage (in human plasma)	IC50	~100 nM	
Human KLK1	IC50	>40 μM	[1]
Human FXIa	IC50	>40 μM	[1]
Human Factor XIIa	IC50	>40 μM	[1]

Table 2: Feniralstat (KVD-824) Clinical Trial Dosing

Trial	Phase	Dosing Regimens	Status	Reference
KOMPLETE	2	300 mg, 600 mg, 900 mg (twice daily)	Terminated	
-	1	Single doses up to 1280 mg	Completed	
-	1	Multiple doses up to 900 mg (twice daily for 14 days)	Completed	

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of plasma kallikrein inhibitors are provided below.



Chromogenic Plasma Kallikrein Activity Assay

This assay is a fundamental method to determine the enzymatic activity of plasma kallikrein and the inhibitory potential of compounds like **Feniralstat**.

Principle: Active plasma kallikrein cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the kallikrein activity.

Materials:

- Purified human plasma kallikrein
- Chromogenic substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
- Tris Buffer (e.g., 50 mM Tris, pH 7.8)
- Feniralstat (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare serial dilutions of Feniralstat in Tris buffer.
- In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
- Add the serially diluted Feniralstat to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the chromogenic substrate S-2302 to each well.
- Immediately measure the change in absorbance at 405 nm over time in a kinetic mode at 37°C.
- The rate of the reaction is determined from the linear portion of the absorbance curve.

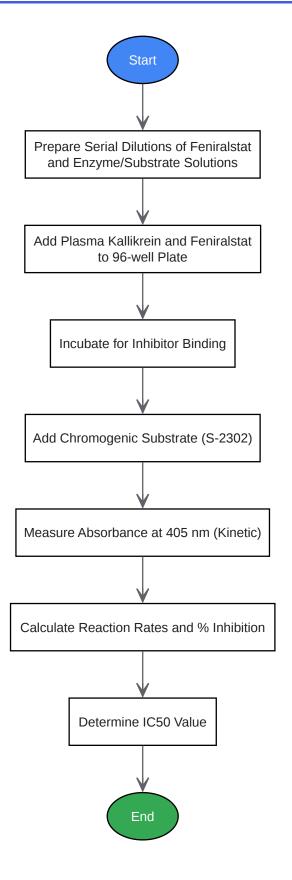






- Calculate the percentage of inhibition for each Feniralstat concentration relative to a vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.





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Diagram 2: Workflow for a Chromogenic Plasma Kallikrein Activity Assay.



Bradykinin Generation Assay

This assay assesses the ability of an inhibitor to block the production of bradykinin in a more physiologically relevant system, such as human plasma.

Principle: The contact system in human plasma is activated (e.g., by dextran sulfate), leading to the generation of plasma kallikrein and subsequent cleavage of HMWK to produce bradykinin. The amount of bradykinin generated is quantified, typically by ELISA or LC-MS/MS. The inhibitory effect of a compound is determined by its ability to reduce bradykinin levels.

Materials:

- Human plasma (citrated)
- Contact system activator (e.g., dextran sulfate)
- Feniralstat (or other inhibitors)
- Reaction stop solution (e.g., acid or specific protease inhibitors)
- Bradykinin ELISA kit or LC-MS/MS system
- Polypropylene tubes or plates

Procedure:

- Prepare serial dilutions of Feniralstat.
- In polypropylene tubes, pre-incubate human plasma with the different concentrations of Feniralstat for a specified time.
- Initiate the contact system activation by adding dextran sulfate to the plasma-inhibitor mixture.
- Allow the reaction to proceed for a defined period at 37°C.
- Stop the reaction by adding a stop solution.

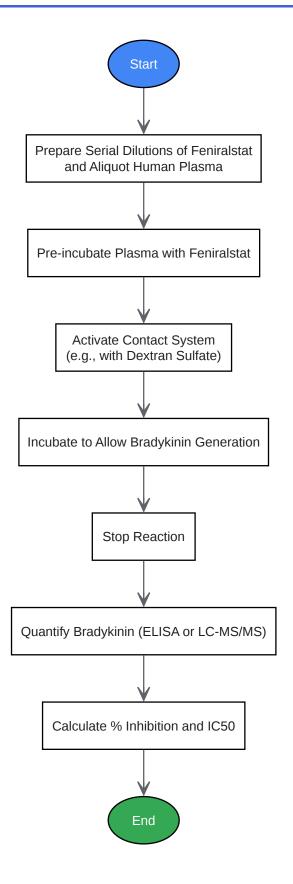






- Process the samples for bradykinin quantification according to the ELISA kit manufacturer's instructions or the established LC-MS/MS protocol.
- Measure the concentration of bradykinin in each sample.
- Calculate the percentage of inhibition of bradykinin generation for each **Feniralstat** concentration compared to a vehicle control.
- Determine the IC50 value from the dose-response curve.





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Diagram 3: Workflow for a Bradykinin Generation Assay.



Preclinical and Clinical Development

Feniralstat was advanced into clinical development for the prophylactic treatment of HAE.

Preclinical Findings: In a preclinical model of diabetic macular edema (DME), another condition where plasma kallikrein is implicated, oral administration of **Feniralstat** in a mouse model of VEGF-induced retinal edema resulted in an 84.6% reduction in retinal thickness compared to the vehicle control. This demonstrates the in vivo activity of **Feniralstat** in a disease model driven by increased vascular permeability.

Clinical Trials: **Feniralstat** was evaluated in Phase 1 studies in healthy volunteers, where it was reported to have a favorable safety and tolerability profile.[2] The Phase 2 KOMPLETE trial was initiated to evaluate the efficacy and safety of three different doses of **Feniralstat** for the long-term prophylactic treatment of HAE. However, the trial was terminated due to observations of elevated liver enzymes (ALT/AST) in multiple patients across all treatment groups. No concomitant elevations in bilirubin were observed, and the patients were asymptomatic.

Conclusion

Feniralstat is a potent and selective inhibitor of plasma kallikrein that modulates the kallikrein-kinin system by preventing the generation of bradykinin. While it showed promise in preclinical models and early clinical development for hereditary angioedema, its progression was halted due to safety concerns related to liver enzyme elevations. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on plasma kallikrein inhibitors and related cellular pathways. Further investigation into the structure-activity relationship and potential off-target effects of this chemical series may provide valuable insights for the development of future KKS modulators with improved safety profiles.

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